(1R,2R)-cyclopropane-1,2-dicarboxylic acid chemical structure
(1R,2R)-cyclopropane-1,2-dicarboxylic acid chemical structure
An In-depth Technical Guide to (1R,2R)-cyclopropane-1,2-dicarboxylic acid: Structure, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and materials science, the pursuit of molecular scaffolds that offer a blend of rigidity, metabolic stability, and precise three-dimensional orientation is paramount. The cyclopropane ring, the smallest of the cycloalkanes, represents a uniquely valuable motif in this context. Its inherent ring strain and conformational rigidity can profoundly influence the biological activity and physicochemical properties of a molecule.[1] This guide provides a comprehensive technical overview of a specific, chirally pure stereoisomer: (1R,2R)-cyclopropane-1,2-dicarboxylic acid .
As a Senior Application Scientist, this document is structured to provide not just a recitation of facts, but a causal understanding of the principles governing the chemistry and application of this molecule. We will delve into its precise stereochemical nature, explore the nuances of its stereoselective synthesis, detail methods for its unambiguous characterization, and illuminate its role as a powerful building block for researchers, particularly those in drug development.
Part 1: Molecular Structure and Stereochemistry
The foundational attributes of (1R,2R)-cyclopropane-1,2-dicarboxylic acid stem from its unique three-dimensional structure. The molecule consists of a three-membered carbon ring substituted with two carboxylic acid groups on adjacent carbons.
The IUPAC name specifies the absolute configuration at the two stereocenters (C1 and C2) as 'R'. In this isomer, the two carboxylic acid groups are positioned on opposite faces of the cyclopropane ring, a configuration referred to as trans. Its enantiomer, which possesses identical physical properties but rotates plane-polarized light in the opposite direction, is the (1S,2S) isomer.[2] These are distinct from the cis isomer, which is an achiral meso compound where the carboxylic acid groups are on the same face of the ring.
Caption: 2D structure of (1R,2R)-cyclopropane-1,2-dicarboxylic acid.
The conformational rigidity imparted by the cyclopropane ring is a key feature exploited in drug design.[1][3] Unlike flexible aliphatic chains, the cyclopropane backbone locks the substituent carboxylic acid groups into a well-defined spatial arrangement, which can lead to higher binding affinity and selectivity for biological targets.[1]
Caption: Stereoisomers of cyclopropane-1,2-dicarboxylic acid.
Physicochemical Properties
A summary of the core computed and experimental properties is essential for experimental design.
| Property | Value | Source |
| Molecular Formula | C₅H₆O₄ | PubChem[4] |
| Molecular Weight | 130.10 g/mol | PubChem[4] |
| IUPAC Name | (1R,2R)-cyclopropane-1,2-dicarboxylic acid | PubChem[4] |
| CAS Number | 24344-78-1 | PubChem[4] |
| pKa₁ | 3.33 (for cis-isomer) | ChemicalBook[5] |
| pKa₂ | 6.47 (for cis-isomer) | ChemicalBook[5] |
| Appearance | White to Off-White Solid | ChemicalBook[5] |
Note: pKa values are for the closely related cis-isomer and are provided for approximation.
Part 2: Synthesis and Stereoselective Strategies
The synthesis of optically pure (1R,2R)-cyclopropane-1,2-dicarboxylic acid is a non-trivial challenge that hinges on precise stereochemical control. The primary strategies involve either the resolution of a racemic mixture or an asymmetric synthesis that directly generates the desired enantiomer.
Strategy 1: Resolution of Racemic trans-1,2-Cyclopropanedicarboxylic Acid
This classical approach remains a robust and scalable method. The synthesis begins with the creation of the racemic trans-diester, typically via a cyclopropanation reaction, followed by hydrolysis to the diacid. The racemic diacid is then resolved using a chiral resolving agent, such as a naturally occurring alkaloid (e.g., brucine or strychnine), to form diastereomeric salts that can be separated by fractional crystallization.
Strategy 2: Asymmetric Synthesis
Modern synthetic efforts focus on enantioselective methods to avoid the inefficiencies of resolution. A prominent route involves the asymmetric cyclopropanation of a suitable olefin precursor using a chiral catalyst. For instance, the reaction of diethyl fumarate with a carbene precursor in the presence of a chiral copper or rhodium catalyst can yield the (1R,2R)-diethyl ester with high enantiomeric excess. Subsequent hydrolysis then affords the target diacid.
Caption: Workflow for asymmetric synthesis.
Experimental Protocol: Hydrolysis of Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
This protocol describes the final step to yield the target diacid from its commercially available or synthetically prepared diethyl ester. This method is cited as an effective way to obtain the trans-diacid derivatives.[6]
Materials:
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Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
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Potassium hydroxide (KOH)
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Ethanol (EtOH)
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Water (H₂O)
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Hydrochloric acid (HCl), concentrated
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Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄)
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Rotary evaporator, magnetic stirrer, pH paper, separatory funnel
Procedure:
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Dissolution: Dissolve diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
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Saponification: Add potassium hydroxide (2.2 eq) to the solution. The reaction is typically stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours until TLC or LC-MS analysis indicates complete consumption of the starting diester.
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Causality: A stoichiometric excess of base is required to ensure complete saponification of both ester groups to their corresponding carboxylate salts. The alcohol-water solvent system ensures solubility for both the organic ester and the inorganic base.
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-
Workup - Neutralization: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water.
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Acidification: Cool the aqueous solution in an ice bath and carefully acidify to pH ~1-2 by the dropwise addition of concentrated HCl. A white precipitate of the dicarboxylic acid should form.
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Causality: Acidification protonates the potassium dicarboxylate salt, which is water-soluble, to form the neutral dicarboxylic acid, which has much lower aqueous solubility, causing it to precipitate.
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-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.
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Trustworthiness: Multiple extractions are crucial to ensure quantitative recovery of the product from the aqueous phase.
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-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude (1R,2R)-cyclopropane-1,2-dicarboxylic acid.
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Purification: The crude product can be purified by recrystallization (e.g., from hot water or an ethyl acetate/hexane mixture) to afford the final product as a white crystalline solid.
Part 3: Spectroscopic Characterization
Unambiguous characterization is critical to confirm the structure, stereochemistry, and purity of the final product. A combination of spectroscopic and analytical techniques is employed.
| Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to be simple. The two methine protons (CH-COOH) would appear as one signal, and the methylene protons (CH₂) as another. The trans relationship between the methine protons results in a characteristic coupling constant (typically 5-9 Hz), distinguishing it from the cis isomer (typically 8-12 Hz). The acidic protons will appear as a broad singlet, exchangeable with D₂O.[7] |
| ¹³C NMR | Three distinct signals are expected in the aliphatic region: one for the two equivalent methine carbons and one for the methylene carbon. A downfield signal (~170-180 ppm) will correspond to the two equivalent carbonyl carbons of the carboxylic acid groups.[7][8] |
| FTIR | A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A sharp, strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretch. |
| Mass Spec (MS) | Electrospray ionization (ESI) in negative mode would show a prominent ion for [M-H]⁻. |
| Chiral HPLC | This is the definitive method for determining enantiomeric purity. Using a suitable chiral stationary phase (e.g., Chiralpak), the (1R,2R) and (1S,2S) enantiomers can be resolved into two distinct peaks, allowing for the calculation of enantiomeric excess (ee).[9] |
Part 4: Applications in Research and Drug Development
The unique structural properties of (1R,2R)-cyclopropane-1,2-dicarboxylic acid make it a valuable scaffold in several areas of chemical research, most notably in the design of bioactive molecules.
Enzyme Inhibition and Drug Design
The rigid cyclopropane backbone serves as a conformationally restricted dipeptide mimetic or a transition-state analogue for various enzymes.[3] Its defined geometry allows for the precise positioning of functional groups (the carboxylic acids or derivatives thereof) to interact with specific residues in an enzyme's active site.
Case Study: O-Acetylserine Sulfhydrylase (OASS) Inhibition OASS is an enzyme found in bacteria and plants that is essential for cysteine biosynthesis, but it is absent in mammals.[6][10] This makes it an attractive target for the development of novel antibiotics. Derivatives of cyclopropane-1,2-dicarboxylic acid have been identified as inhibitors of OASS from pathogens like Salmonella typhimurium.[3][10] The dicarboxylic acid core can chelate the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site or occupy the binding pocket of the natural substrate. The rigidity of the cyclopropane ring ensures an optimal, low-entropy binding conformation, which can translate to higher potency.
Caption: Rigid scaffold concept for enzyme inhibition.
Advantages in Drug Development:
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Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile and in vivo half-life of a drug candidate.[1]
-
Novelty and IP: As a non-classical scaffold, it provides access to novel chemical space, which is advantageous for securing intellectual property.
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Reduced Off-Target Effects: The constrained conformation can lead to higher selectivity for the intended target, potentially reducing side effects.[1]
Conclusion
(1R,2R)-cyclopropane-1,2-dicarboxylic acid is more than just a simple dicarboxylic acid; it is a sophisticated, chirally pure building block that offers chemists and drug developers a tool to enforce conformational constraint. Its synthesis requires careful stereochemical control, and its characterization relies on a suite of modern analytical techniques. The true value of this molecule is realized in its applications, where its rigid framework translates into enhanced biological activity, metabolic stability, and target selectivity. As the demand for more precise and effective therapeutics grows, the strategic use of such well-defined molecular scaffolds will undoubtedly continue to be a cornerstone of successful research and development.
References
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PubChem. (n.d.). Cyclopropane-1,2-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Costantino, G., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 158-166. Retrieved from [Link]
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SpectraBase. (n.d.). (1R,2R)-cyclopropane-1,2-dicarboxylic acid diethyl ester. John Wiley & Sons, Inc. Retrieved from [Link]
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PubChem. (n.d.). (1R,2R)-1,2-Dimethylcyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Hugentobler, K. G., & Rebolledo, F. (n.d.). Supporting Information: Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). (1S,2S)-cyclopropane-1,2-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. National Library of Medicine. Retrieved from [Link]
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Pharmazie.com. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Retrieved from [Link]
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